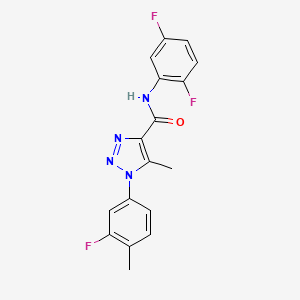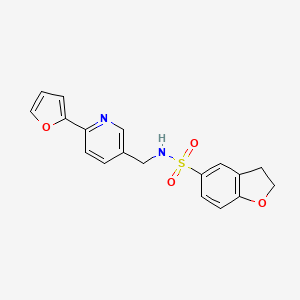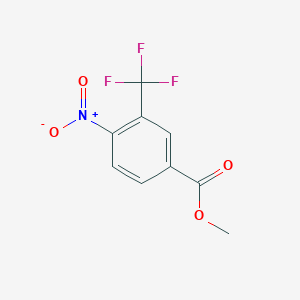![molecular formula C24H25N5O3 B2479258 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 922088-73-1](/img/structure/B2479258.png)
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anticancer activity . They have been designed, synthesized, and evaluated in vitro and in vivo cancer models .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a pyrazolo[3,4-d]pyrimidine core . The specific molecular structure of “N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide” was not found in the sources I retrieved.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, which demonstrate significant antioxidant activities. These complexes exhibit complex coordination geometries and engage in various hydrogen bonding interactions, contributing to their structural integrity and potential biological activities. The antioxidant properties of these compounds have been assessed using different in vitro assays, highlighting their potential therapeutic applications (Chkirate et al., 2019).
Anticancer Activity
Several studies have been conducted on the synthesis and in vitro cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various cancer cell lines, showing promising anticancer properties. The design and synthesis of these derivatives aim to identify new anticancer agents, with some compounds displaying significant cell growth inhibition against a range of cancer types (Al-Sanea et al., 2020). Further research has focused on the development of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating antitumor activity on specific cancer cell lines, thus underscoring the potential of these compounds in cancer therapy (Abdellatif et al., 2014).
Antimicrobial Activity
New derivatives incorporating pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their antimicrobial efficacy against various bacterial and fungal strains. These compounds have shown good antimicrobial activities, making them candidates for further exploration as antimicrobial agents. The structural novelty of these compounds contributes to their potential as therapeutic agents in combating microbial infections (Abunada et al., 2008).
Insecticidal Activity
Research into the synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety against cotton leafworm, Spodoptera littoralis, has highlighted the potential of these compounds in agricultural applications. The study focuses on developing new chemical entities capable of providing effective protection against harmful agricultural pests (Fadda et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-6-8-19(9-7-17)14-28-16-26-23-21(24(28)31)13-27-29(23)11-10-25-22(30)15-32-20-5-3-4-18(2)12-20/h3-9,12-13,16H,10-11,14-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXXVIDDHRLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)

triazin-4-one](/img/structure/B2479193.png)
![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2479198.png)